2-(1H-Pyrrol-2-yl)-ethylamine oxalate
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Overview
Description
2-(1H-Pyrrol-2-yl)-ethylamine oxalate, also known as 2-PEA oxalate, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research. This compound has been used in laboratory experiments as a reagent, catalyst, and inhibitor, and has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has been used in a variety of scientific research applications, including as a reagent, catalyst, and inhibitor. As a reagent, it has been used in the synthesis of a variety of compounds, and as a catalyst, it has been used in the synthesis of pharmaceuticals. As an inhibitor, it has been used to study the effects of various compounds on enzyme activity. In addition, this compound oxalate has been used in studies of cell signaling and gene expression.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Mode of Action
It is known that this compound can be used in the preparation of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations .
Biochemical Pathways
The compound’s involvement in the synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones suggests that it may play a role in the biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones suggests that it may have a significant impact on the molecular and cellular processes related to these compounds .
Advantages and Limitations for Lab Experiments
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. In addition, it is relatively non-toxic and has been shown to have minimal side effects in laboratory animals. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research involving 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate. One area of research that could be explored is the potential applications of this compound oxalate in the treatment of metabolic disorders. Additionally, further research could be conducted to explore the potential applications of this compound oxalate in the treatment of inflammation and oxidative stress. Additionally, further research could be conducted to explore the potential applications of this compound oxalate in gene therapy and cell signaling. Finally, further research could be conducted to explore the potential toxicity of this compound oxalate in humans.
Synthesis Methods
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate can be synthesized from 2-pyrrolidin-2-yl-ethylamine and oxalic acid. The synthesis process begins with the reaction of 2-pyrrolidin-2-yl-ethylamine with oxalic acid in an aqueous solution. This reaction results in the formation of 2-pyrrolidin-2-yl-ethylamine oxalate, which is then isolated and purified by recrystallization. This method of synthesis is relatively simple and can be easily scaled up to produce larger quantities of the compound.
properties
IUPAC Name |
oxalic acid;2-(1H-pyrrol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKWYQXXJQAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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